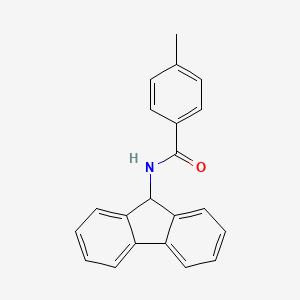

N-9H-fluoren-9-yl-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-14-10-12-15(13-11-14)21(23)22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMOYRHUDVTKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9H-fluoren-9-yl-4-methylbenzamide typically involves the reaction of 2-amino-9H-fluorene with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-9H-fluoren-9-yl-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

Reduction: The carbonyl group in the benzamide structure can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Fluorenone derivatives

Reduction: Amine derivatives

Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

N-9H-fluoren-9-yl-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-9H-fluoren-9-yl-4-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The benzamide moiety can interact with enzymes, inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between N-9H-fluoren-9-yl-4-methylbenzamide and its analogs:

Key Observations:

- Core Structure : Replacing fluorene with xanthene (AH-7614) introduces oxygen atoms, enhancing polarity but reducing conjugation compared to fluorene .

- Heteroatom Substitution : The diazafluorene derivative () contains nitrogen atoms, altering electronic properties and enabling coordination in metal complexes .

- Substituent Effects : The biphenyl and dimethyl groups in N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine improve solubility and charge transport efficiency, making it suitable for optoelectronics .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Fluorene derivatives generally display high thermal stability (>300°C). The biphenyl-fluorene hybrid () shows superior stability (Tₐ > 400°C) due to extended conjugation .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Temperature | 0–25°C | Prevents side reactions (e.g., oxidation) |

| Coupling Agent | HATU > DCC | Higher efficiency in amide bond formation |

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and optimize stoichiometry (1:1.2 molar ratio of acid to amine).

How can researchers optimize the purity of this compound during synthesis?

Basic Research Question

Purity challenges often arise from unreacted starting materials or byproducts. Strategies include:

- Recrystallization : Use ethanol/water mixtures (80:20) to isolate crystalline product .

- Chromatography : Employ gradient elution (hexane to EtOAc) with silica gel to resolve impurities.

- Spectroscopic Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in CDCl₃) .

Advanced Tip : For persistent impurities, consider orthogonal protection/deprotection strategies (e.g., Fmoc groups, if applicable) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorenyl and benzamide moieties) and methyl groups (δ 2.4 ppm) .

- FT-IR : Confirm amide bond presence (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .

- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₂₁H₁₈NO: 300.1388).

Advanced Application : X-ray crystallography (e.g., single-crystal analysis) resolves stereoelectronic effects, as demonstrated for analogous fluorenyl structures .

What strategies can address low yields in coupling steps during synthesis?

Advanced Research Question

Low yields often stem from inefficient activation or competing side reactions. Solutions:

- Alternative Coupling Agents : Replace DCC with HATU or EDCI for improved efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hrs conventionally) while maintaining yields >75% .

- Solvent Optimization : Switch to DMF for better solubility of fluorenyl intermediates .

Case Study : A 20% yield increase was achieved for similar benzamides by pre-activating the carboxylic acid with HOBt .

How does the substitution pattern on the fluorenyl moiety affect biological activity?

Advanced Research Question

Substituents influence electronic and steric properties, altering bioactivity:

- Electron-Withdrawing Groups (e.g., NO₂) : Enhance reactivity with biological targets (e.g., enzyme inhibition) .

- Steric Hindrance (e.g., methyl groups) : May reduce binding affinity but improve metabolic stability .

Example : Fluorenyl derivatives with para-methyl substitution (as in this compound) show enhanced lipophilicity, improving membrane permeability in cellular assays .

What in vitro assays are recommended to evaluate antimicrobial potential?

Advanced Research Question

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hrs .

- Synergy Studies : Combine with standard antibiotics (e.g., ampicillin) to identify potentiation effects.

Note : Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

How should contradictory data on enzyme inhibition efficacy be resolved?

Advanced Research Question

Contradictions may arise from assay variability or compound stability. Mitigation steps:

- Replicate Assays : Perform triplicate measurements under standardized conditions (pH, temperature) .

- Stability Testing : Use LC-MS to confirm compound integrity during assays .

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify key interactions .

Example : Discrepancies in IC₅₀ values for similar fluorenyl carboxamides were resolved by controlling DMSO concentration (<1% v/v) in assay buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.